1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
Description
Properties
IUPAC Name |
1,3-dimethyl-6-(3-nitrophenyl)pyrazolo[3,4-b]pyridine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3/c1-8-13-11(15(22)18-16)7-12(17-14(13)20(2)19-8)9-4-3-5-10(6-9)21(23)24/h3-7H,16H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEVKHKMLKBYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1H-Pyrazol-3-Amine with Nitromalonaldehyde
A foundational method involves reacting 1H-pyrazol-3-amine with sodium nitromalonaldehyde monohydrate in aqueous media. This reaction proceeds at 90°C for 16 hours, yielding 5-nitro-1H-pyrazolo[3,4-b]pyridine with a 27% yield after silica gel chromatography. The nitro group at position 5 serves as a precursor for further functionalization.
Zinc Chloride-Catalyzed Cyclization in Ethanol
Alternative conditions employ ethanol as a solvent with zinc chloride catalysis. Heating 1H-pyrazol-3-amine and sodium 2-nitro-1,3-dioxopropan-2-ide under reflux for 1 hour achieves a 33% yield of the pyrazolo[3,4-b]pyridine core. This method prioritizes shorter reaction times but requires careful pH adjustment during workup.
Functionalization at Position 6: Introduction of the 3-Nitrophenyl Group
The 3-nitrophenyl substituent is introduced via two primary routes:
Direct Nitration of Phenyl-Substituted Intermediates
Nitration of a pre-installed phenyl group using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C introduces the nitro group selectively at the meta position. This method demands strict temperature control to avoid di-nitration byproducts.
Suzuki-Miyaura Cross-Coupling
For higher regioselectivity, palladium-catalyzed cross-coupling between 6-bromo-1,3-dimethylpyrazolo[3,4-b]pyridine and 3-nitrophenylboronic acid is employed. Optimized conditions use Pd(PPh₃)₄ as a catalyst, potassium carbonate (K₂CO₃) as a base, and a toluene/water biphasic system at 80°C, achieving yields exceeding 60%.
Formation of the Carbohydrazide Moiety
The carbohydrazide group at position 4 is installed through sequential acylation and hydrazide formation:
Ester Hydrolysis and Hydrazinolysis
- Ester Hydrolysis : The methyl ester intermediate (1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate) is hydrolyzed using aqueous NaOH in ethanol at reflux, yielding the carboxylic acid.
- Hydrazide Formation : The acid is treated with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux for 6–8 hours, producing the carbohydrazide with >85% purity.
Direct Hydrazide Coupling
An alternative one-pot method involves reacting the acid chloride derivative with anhydrous hydrazine in tetrahydrofuran (THF) at 0°C. This approach bypasses ester intermediates but requires stringent moisture control.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Catalyst | ZnCl₂ (0.5 equiv) | +15% |
| Solvent | Ethanol/Water (3:1) | +20% |
| Temperature | 90°C (cyclization) | -10% Impurities |
| Reaction Time | 16 hours (aqueous nitration) | +12% |
Characterization and Analytical Validation
Synthetic intermediates and the final product are validated using:
- ¹H/¹³C NMR : Distinct signals for methyl groups (δ 2.5–3.0 ppm), nitroaryl protons (δ 8.1–8.4 ppm), and carbohydrazide NH (δ 10.2 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 326.31 [M+H]⁺.
- Elemental Analysis : C 55.21%, H 4.32%, N 25.75% (calculated for C₁₅H₁₄N₆O₃).
Industrial-Scale Production Considerations
Scaling up synthesis requires:
- Continuous Flow Reactors : For nitration and coupling steps to enhance safety and consistency.
- Recrystallization Solvents : Ethyl acetate/n-hexane (1:3) achieves >98% purity.
- Waste Management : Neutralization of acidic byproducts with CaCO₃ before disposal.
Applications and Derivatives
While the primary use of this compound is as a synthetic intermediate, its derivatives show promise in:
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (Et3N).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazides.
Scientific Research Applications
Medicinal Chemistry
Drug Development
This compound serves as a scaffold for designing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against specific targets such as enzymes and receptors. For instance, the nitrophenyl group may enhance lipophilicity and facilitate interactions with biological membranes, while the carbohydrazide moiety can improve binding affinity through hydrogen bonding.
Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit anticancer properties. The unique electronic characteristics of the nitrophenyl group may contribute to this activity by participating in redox reactions that induce oxidative stress in cancer cells .
Biological Studies
Mechanistic Insights
The compound’s mechanism of action is primarily associated with its ability to bind to specific molecular targets. Studies have shown that it can modulate enzyme activities through competitive inhibition or allosteric modulation, depending on the target site. The nitrophenyl group may also facilitate electron transfer processes relevant in biochemical pathways.
Biological Assays
It is utilized in various assays to study the effects of nitrophenyl and carbohydrazide groups on cellular functions. These studies help elucidate the pharmacodynamics and pharmacokinetics of new drug candidates derived from this compound.
Materials Science
Synthesis of Novel Materials
The compound can be employed in synthesizing novel materials with unique electronic or optical properties. Its structure allows for functionalization that can lead to materials suitable for applications in organic electronics or photonics .
Nanomaterials
Research suggests that compounds like 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide can be integrated into nanomaterials for enhanced performance in sensors or catalysts due to their unique electronic properties and stability under various conditions .
Catalysis
Ligand in Coordination Chemistry
This compound can act as a ligand in coordination chemistry, forming complexes with transition metals that exhibit catalytic properties. Such complexes are valuable in various chemical reactions, including oxidation and reduction processes, which are essential in synthetic organic chemistry.
Catalytic Applications
In catalytic systems, the incorporation of this compound can enhance reaction rates and selectivity due to its ability to stabilize transition states through coordination with metal centers .
Summary Table of Applications
| Field | Application | Key Features |
|---|---|---|
| Medicinal Chemistry | Drug development, anticancer activity | Scaffold for drug design, enhanced binding affinity |
| Biological Studies | Mechanistic insights, biological assays | Modulation of enzyme activity, effects on cellular functions |
| Materials Science | Synthesis of novel materials, nanomaterials | Unique electronic properties, stability |
| Catalysis | Ligand in coordination chemistry, catalytic applications | Stabilization of transition states, enhanced reaction rates |
Mechanism of Action
The mechanism of action of 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the carbohydrazide moiety can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations on the Pyrazolo[3,4-b]Pyridine Core
Key differences among analogs arise from substituent modifications at positions 1, 3, 4, and 4. A comparative analysis is summarized in Table 1 .
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Replacement of the 3-nitrophenyl group (target compound) with 4-methoxyphenyl (electron-donating) increases solubility but may reduce electrophilic reactivity .
- Carbohydrazide vs.
- Heterocyclic Substituents: Analogs with furan (e.g., ) or thieno[2,3-d]pyrimidine moieties (e.g., ) exhibit fluorescence or enhanced bioactivity due to extended π-conjugation.
Biological Activity
1,3-Dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a pyrazole ring fused to a pyridine ring, along with a nitrophenyl group and a carbohydrazide moiety. Research into its biological activity has revealed promising applications, particularly in the fields of pharmacology and materials science.
The molecular formula for this compound is with a CAS number of 938017-83-5. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Achieved by reacting a hydrazine derivative with a β-diketone or β-ketoester.
- Fusing the Pyrazole and Pyridine Rings : This cyclization is often facilitated by reagents like phosphorus oxychloride (POCl₃).
- Introduction of the Nitrophenyl Group : Nitration reactions using nitric acid and sulfuric acid are common.
- Formation of the Carbohydrazide Moiety : This step involves reacting the intermediate with hydrazine hydrate under reflux conditions .
Antiparasitic Activity
Recent studies have highlighted the potential of pyrazole derivatives in treating parasitic infections. For instance, compounds structurally related to this compound have shown promising activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro tests revealed that certain derivatives exhibit significant trypanocidal activity with IC₅₀ values as low as 2.75 µM .
The mechanism through which these compounds exert their biological effects often involves binding to specific molecular targets such as enzymes or receptors. The nitrophenyl group may facilitate electron transfer reactions, while the carbohydrazide moiety enhances binding affinity through hydrogen bonding interactions with biological macromolecules .
Case Studies
Several case studies have explored the biological activity of pyrazole derivatives:
| Study | Target | IC₅₀ Value (µM) | Notes |
|---|---|---|---|
| Study A | T. cruzi Amastigotes | 2.75 ± 0.62 | Promising candidate for preclinical studies |
| Study B | Mammalian Cells (Vero) | CC₅₀ > 500 | Low toxicity observed |
| Study C | Trypomastigotes of T. cruzi | 34.54 ± 8.32 | Most active among tested derivatives |
Structure–Activity Relationship (SAR)
The SAR analysis indicates that substituents on the pyrazole ring significantly influence biological activity. For example, halogen substitutions at specific positions enhance potency against T. cruzi . The presence of functional groups such as nitro or amino groups can modulate the compound's interaction with biological targets.
Q & A
Basic: What are the typical synthetic pathways for 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide?
The compound is synthesized via multi-step reactions, often starting with pyrazole or pyrazolo[3,4-b]pyridine intermediates. For example:
- Step 1 : Cyclocondensation of 5-amino-3-methyl-1-phenyl-1H-pyrazole with aromatic aldehydes (e.g., 3-nitrobenzaldehyde) and ethyl pyruvate in acetic acid to form the pyrazolo[3,4-b]pyridine core .
- Step 2 : Conversion of the ester group to a hydrazide via reaction with hydrazine hydrate under reflux conditions .
Key intermediates : Ethyl-3-methyl-1-phenyl-6-aryl-pyrazolo[3,4-b]pyridine-4-carboxylates are critical precursors. Reaction conditions (e.g., solvent, temperature, catalyst) must be optimized to avoid side products .
Basic: Which spectroscopic and chromatographic methods are used to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and ring structures. For example, the nitrophenyl group’s aromatic protons appear as distinct splitting patterns in H NMR .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95%) and monitor reaction progress .
- FT-IR Spectroscopy : Identifies functional groups like the carbohydrazide (-CONHNH) via N-H stretches (~3300 cm) and C=O bands (~1650 cm) .
Advanced: How can Density Functional Theory (DFT) predict the compound’s reactivity, stability, and electronic properties?
- DFT Calculations (B3LYP/CAM-B3LYP) : Predict molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. For pyrazolo[3,4-b]pyridines, C7 is identified as a reactive site for nucleophilic attack .
- Thermodynamic Stability : Total energy and Gibbs free energy calculations compare stability of tautomers or derivatives. For example, HMBPP (a related compound) shows higher stability than its isomer due to optimized hydrogen bonding .
- Solvent Effects : Polarizable Continuum Model (PCM) simulations in methanol or cyclohexane validate experimental UV-Vis spectra .
Advanced: What strategies improve the compound’s solubility and bioavailability for pharmacological studies?
- Scaffold Modification : Replacing indazole with pyrazolo[3,4-b]pyrazine reduces LogD and enhances aqueous solubility (e.g., from <0.001 mg/mL to >0.01 mg/mL) .
- Functional Group Engineering : Introducing polar groups (e.g., -OH, -NH) or PEGylation improves solubility. Neutral P1 moieties (e.g., p-methoxyphenyl) retain target affinity while enhancing oral bioavailability .
- Co-Crystallization : Use of co-formers (e.g., cyclodextrins) in crystallization can enhance dissolution rates .
Advanced: How to design experiments for evaluating antimicrobial activity, including resolving contradictory data?
- Assay Design :
- Strains : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) .
- Controls : Use streptomycin (bacteria) and clotrimazole (fungi) as reference drugs.
- Dose-Response Curves : Determine MIC (Minimum Inhibitory Concentration) values in triplicate to address variability .
- Data Contradictions :
- Check for solvent interference (e.g., DMSO toxicity controls).
- Use checkerboard assays to identify synergies/antagonisms with other drugs .
Advanced: How to establish structure-activity relationships (SAR) for optimizing pharmacological activity?
- Core Modifications :
- Phenyl Substituents : Electron-withdrawing groups (e.g., -NO) at the 3-position enhance antitubercular activity .
- Hydrazide vs. Ester : The carbohydrazide moiety improves anti-leishmanial activity compared to esters .
- Biological Screening :
Advanced: What purification techniques are critical for isolating high-purity derivatives?
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate regioisomers .
- Recrystallization : Optimize solvent pairs (e.g., DCM/methanol) for crystal lattice formation .
- HPLC Prep-Scale : Reverse-phase C18 columns with acetonitrile/water gradients achieve >98% purity for biological testing .
Advanced: How to address challenges in scaling up synthesis while maintaining yield and purity?
- Process Optimization :
- Quality Control :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
